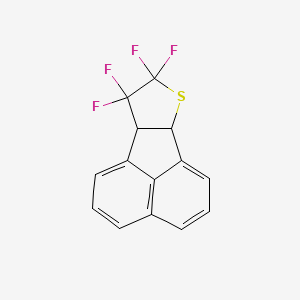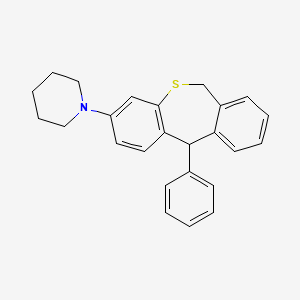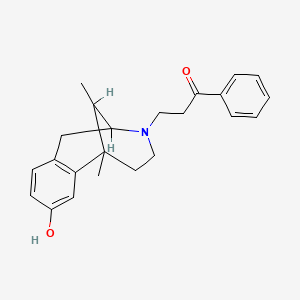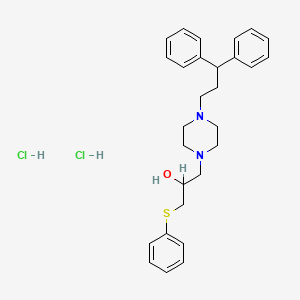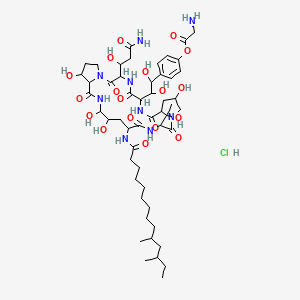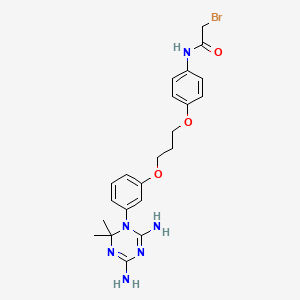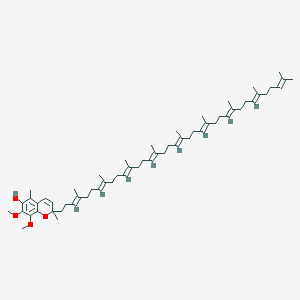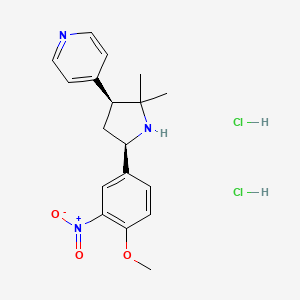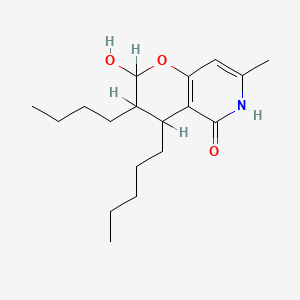
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is a complex organic compound belonging to the class of pyrano[3,2-c]pyridine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization reactions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile in the presence of a base can lead to the formation of the desired pyrano[3,2-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrano[2,3-b]quinoline derivatives
- Benzo[h]pyrano[2,3-b]quinoline derivatives
- 4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-dione
Uniqueness
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl, methyl, and pentyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
59304-64-2 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
3-butyl-2-hydroxy-7-methyl-4-pentyl-2,3,4,6-tetrahydropyrano[3,2-c]pyridin-5-one |
InChI |
InChI=1S/C18H29NO3/c1-4-6-8-10-13-14(9-7-5-2)18(21)22-15-11-12(3)19-17(20)16(13)15/h11,13-14,18,21H,4-10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
XYEMAWINWUXDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(C(OC2=C1C(=O)NC(=C2)C)O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



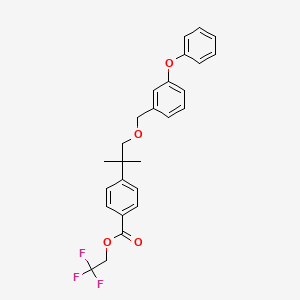
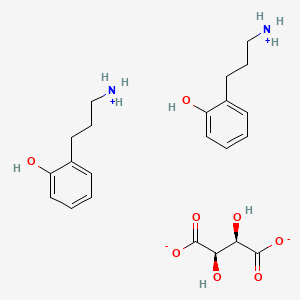
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)


